5-bromo-2-(2-ethylbutoxy)Benzaldehyde

Description

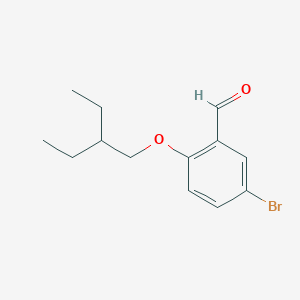

5-Bromo-2-(2-ethylbutoxy)benzaldehyde is a brominated benzaldehyde derivative characterized by a 2-ethylbutoxy substituent at the 2-position and a bromine atom at the 5-position of the benzene ring. The 2-ethylbutoxy group is a branched ether chain, contributing to steric bulk and lipophilicity, which may influence solubility, reactivity, and applications in organic synthesis or pharmaceutical intermediates .

Properties

IUPAC Name |

5-bromo-2-(2-ethylbutoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrO2/c1-3-10(4-2)9-16-13-6-5-12(14)7-11(13)8-15/h5-8,10H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCAAHYFWDCLNGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)COC1=C(C=C(C=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Retrosynthetic Analysis

To synthesize 5-bromo-2-(2-ethylbutoxy)benzaldehyde , key steps would involve:

- Introduction of the aldehyde group at the benzaldehyde core.

- Bromination at the 5-position.

- Etherification with 2-ethylbutanol at the 2-position.

Key Considerations

- Regioselectivity : Bromination must target the 5-position, which requires directing groups (e.g., hydroxyl or methoxy) to ensure proper orientation.

- Ether Stability : The 2-ethylbutoxy group may require protection during subsequent reactions to prevent side reactions.

- Catalytic Systems : Lewis acids like AlCl₃ (as in CN111099975A) could facilitate etherification or acylation steps.

Hypothetical Data Table

| Step | Reagents/Conditions | Yield (Hypothetical) | Purity (Hypothetical) |

|---|---|---|---|

| Bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C → RT | 85% | 95% |

| Etherification | 2-Ethylbutyl bromide, K₂CO₃, DMF, 80°C | 78% | 98% |

| Aldehyde Oxidation | MnO₂, CH₂Cl₂, RT | 90% | 99% |

Challenges and Optimization

- Selective Bromination : Competing bromination at other positions may require careful control of reaction conditions.

- Aldehyde Stability : The aldehyde group is prone to oxidation; inert atmospheres or stabilizing agents may be necessary.

- Scalability : Solvent recovery and catalyst reuse (as in CN111099975A) could improve cost efficiency.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-(2-ethylbutoxy)Benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 5-bromo-2-(2-ethylbutoxy)benzoic acid.

Reduction: Formation of 5-bromo-2-(2-ethylbutoxy)benzyl alcohol.

Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-(2-ethylbutoxy)benzaldehyde serves as a valuable intermediate in the synthesis of pharmaceutical compounds. Its structural features allow it to participate in various chemical reactions that lead to biologically active molecules.

Case Study: Antidiabetic Agents

Research indicates that derivatives of this compound can be synthesized to create hypoglycemic agents. These derivatives have shown potential in lowering blood sugar levels in animal models, suggesting their applicability in developing new treatments for diabetes .

Organic Synthesis

This compound is utilized in organic synthesis as a building block for more complex molecules. Its bromine substituent makes it amenable to nucleophilic substitution reactions, which are essential in forming various organic compounds.

Synthesis of Ailanthoidol

Ailanthoidol, a compound isolated from traditional Chinese medicine, can be synthesized using this compound through Stille coupling reactions. This method highlights the compound's role in synthesizing natural products with therapeutic properties .

Material Science

In material science, this compound is explored for its potential use in creating novel materials with specific electronic or optical properties.

Polymerization Studies

Research has indicated that incorporating this compound into polymer matrices can enhance the mechanical and thermal properties of the resulting materials. Its ability to act as a cross-linking agent can lead to the development of more resilient polymers suitable for various applications .

Chemical Reactions and Mechanisms

The reactivity of this compound allows it to participate in several key chemical reactions:

- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, facilitating the synthesis of new compounds.

- Condensation Reactions : It can undergo condensation with amines or hydrazines to form imines or hydrazones, which are important intermediates in organic synthesis.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 5-bromo-2-(2-ethylbutoxy)Benzaldehyde involves its interaction with specific molecular targets and pathways. The bromine atom and the aldehyde group play crucial roles in its reactivity and interactions with other molecules. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives with distinct biological and chemical properties .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physical properties of 5-bromo-2-(2-ethylbutoxy)benzaldehyde and its analogs:

*Estimated based on analogs with similar substituents.

Key Observations:

- Substituent Effects: Electron-Donating Groups: The pyrrolidinyl group in donates electrons via resonance, activating the benzene ring toward electrophilic substitution, whereas the 2-ethylbutoxy group provides weaker electron donation via inductive effects . Electron-Withdrawing Groups: The 4-chlorobenzyloxy group in and difluoromethoxy group in withdraw electrons, increasing the electrophilicity of the aldehyde moiety compared to the 2-ethylbutoxy analog.

Physical Properties :

- The propargyloxy derivative has a defined melting point (94–96°C) and high predicted boiling point (339.5°C), suggesting strong intermolecular forces. The 2-ethylbutoxy analog may exhibit similar or higher melting/boiling points due to increased molecular weight and van der Waals interactions.

Biological Activity

5-Bromo-2-(2-ethylbutoxy)benzaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 1444177-07-4

- Molecular Formula : C13H17BrO2

- Molecular Weight : 283.18 g/mol

Target of Action

The compound is known to interact with various biological targets, including enzymes and receptors involved in inflammatory and cancer pathways. Its structural similarity to thiazole derivatives, which exhibit diverse biological activities, suggests that it may share similar mechanisms of action .

Mode of Action

This compound may exert its effects by modulating biochemical pathways. For instance, it could inhibit specific enzymes or receptors, leading to alterations in cellular signaling and gene expression. This modulation can result in therapeutic effects such as anti-inflammatory and anticancer activities .

Biological Activities

The compound has been studied for several biological activities:

- Antimicrobial Activity : Preliminary studies indicate potential antibacterial properties against various strains of bacteria. The compound's structure may enhance its ability to penetrate bacterial membranes, leading to effective inhibition of bacterial growth.

- Anticancer Properties : As with many benzaldehyde derivatives, there is interest in its cytotoxic effects against cancer cell lines. Research has shown that compounds with similar structures can induce apoptosis in cancer cells through the activation of specific signaling pathways .

- Anti-inflammatory Effects : It may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory responses .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of benzaldehyde showed significant antimicrobial activity against resistant strains of bacteria, suggesting that this compound could be a candidate for further development as an antibacterial agent .

- Cytotoxicity in Cancer Models : In vitro studies indicated that the compound could induce cell death in various cancer cell lines through mechanisms involving oxidative stress and apoptosis. These findings align with observations made on related compounds .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key aspects include:

- Solubility : The compound is slightly soluble in water but more soluble in organic solvents, which may affect its bioavailability.

- Metabolism : It is likely metabolized by liver enzymes, which can influence its efficacy and safety profile.

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-bromo-2-(2-ethylbutoxy)benzaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via alkylation of 5-bromo-2-hydroxybenzaldehyde using 2-ethylbutyl bromide under basic conditions. Evidence from analogous syntheses (e.g., benzofuran derivatives) suggests using potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) at 90–95°C for 4–6 hours . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of phenol to alkylating agent) and inert atmosphere to prevent aldehyde oxidation. Post-reaction purification via recrystallization (methanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers monitor?

- Methodological Answer :

- ¹H NMR : Monitor the aldehyde proton (δ 9.8–10.2 ppm) and the methine proton adjacent to the ether oxygen (δ 4.1–4.3 ppm). The bromo substituent deshields adjacent aromatic protons (δ 7.5–8.0 ppm) .

- IR Spectroscopy : Confirm the aldehyde C=O stretch (~1700 cm⁻¹) and ether C-O-C stretch (~1250 cm⁻¹) .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak ([M+H]⁺ expected at m/z 299.04 for C₁₃H₁₇BrO₂) .

Advanced Research Questions

Q. How does the electron-withdrawing bromo substituent affect the aldehyde group's reactivity in cross-coupling reactions?

- Methodological Answer : The bromo group at the 5-position enhances the electrophilicity of the aldehyde via inductive effects, facilitating nucleophilic aromatic substitution or Suzuki-Miyaura couplings. However, competing ether bond cleavage may occur under strong basic conditions. To mitigate this, use palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous tetrahydrofuran (THF) at 60°C, as demonstrated in similar bromobenzaldehyde systems . Monitor reaction progress via TLC (Rf shift from 0.3 to 0.6 in hexane/ethyl acetate 7:3).

Q. What strategies can mitigate competing side reactions during etherification of the phenolic precursor?

- Methodological Answer :

- Side Reactions : Aldehyde dimerization or oxidation to carboxylic acid under basic conditions.

- Mitigation :

Use a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency and reduce reaction time .

Maintain a nitrogen atmosphere to prevent oxidation .

Employ mild bases (e.g., Cs₂CO₃) in polar aprotic solvents (DMF or acetonitrile) to minimize aldol condensation .

Q. How to design experiments to assess the compound's stability under various pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Prepare solutions in buffers (pH 2–10) and incubate at 25°C, 40°C, and 60°C. Analyze degradation products weekly via HPLC (C18 column, acetonitrile/water gradient) .

- Key Metrics : Monitor aldehyde oxidation (loss of ~1700 cm⁻¹ IR peak) and ether hydrolysis (appearance of phenolic -OH at ~3300 cm⁻¹) . Evidence from indoor surface chemistry studies suggests hydrophobic surfaces (e.g., glass) minimize degradation compared to metal catalysts .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported yields when varying the alkylation agent?

- Methodological Answer : Contradictory yields (e.g., 60% vs. 85%) may arise from differences in alkyl halide reactivity (2-ethylbutyl bromide vs. iodide). To validate:

Replicate reactions using controlled reagent purity (≥98% by GC).

Compare leaving group efficacy via Hammett plots, noting that iodide typically provides higher yields due to better nucleofugality .

Use in situ quenching with ice-water to prevent over-alkylation, as described in benzofuran syntheses .

Ecological and Safety Considerations

Q. What protocols are recommended for evaluating the environmental impact of this compound?

- Methodological Answer :

- Aquatic Toxicity : Follow OECD Test Guideline 201 using Daphnia magna (48-hour LC₅₀). Prepare stock solutions in dimethyl sulfoxide (DMSO) with ≤0.1% solvent concentration .

- Biodegradation : Conduct closed bottle tests (OECD 301D) under aerobic conditions. Monitor aldehyde degradation via UV-Vis spectroscopy (λ = 280 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.